molecular formula C19H23NO7 B4001969 N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid

N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid

Cat. No.: B4001969
M. Wt: 377.4 g/mol
InChI Key: LNYDXGKBEVZRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C19H23NO7 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(4-allyl-2-methoxyphenoxy)ethyl](2-furylmethyl)amine oxalate is 377.14745207 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Cyclic Hydroxamic Acids and Lactams : Research demonstrated the synthesis of cyclic hydroxamic acids and lactams starting from ethyl 2-nitrophenyl oxalate derivatives. These compounds are significant for their potential biological activities and applications in medicinal chemistry (Hartenstein & Sicker, 1993).
  • Asymmetric Synthesis Using Lithiated N-Boc Allylic Amines : Lithiated N-(Boc)-N-(p-methoxyphenyl) allylic amines have been utilized to produce highly enantioenriched enecarbamates, demonstrating the compound's utility in asymmetric synthesis (Whisler & Beak, 2003).
  • Molecular Structure Characterization : A study focused on understanding the molecular characteristics and structural parameters of bis(2-methoxy-4-allylphenyl)oxalate, revealing insights into the compound's chemical behavior and potential NLO (Non-Linear Optical) properties (Şahin et al., 2016).

Chemical Reactions and Interactions

  • Carbonylation Reactions : Iridium complex-catalyzed carbonylation of allylic phosphates was investigated, showing the compound's role in forming β,γ-unsaturated esters, which are crucial intermediates in organic synthesis (Takeuchi & Akiyama, 2002).
  • Electrochemical Behavior of Fischer Carbene Complexes : The electrochemical properties of Fischer ethoxy- and aminocarbene complexes were studied, highlighting the compound's potential in electrochemistry and materials science (Landman et al., 2014).

These studies underscore the versatility of "2-(4-allyl-2-methoxyphenoxy)ethylamine oxalate" in synthetic organic chemistry, material science, and potentially in pharmacological applications, albeit indirectly. The research spans from synthesis methods, molecular structure analysis, to exploring chemical reactions, offering a glimpse into the compound's broad utility in scientific research.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.C2H2O4/c1-3-5-14-7-8-16(17(12-14)19-2)21-11-9-18-13-15-6-4-10-20-15;3-1(4)2(5)6/h3-4,6-8,10,12,18H,1,5,9,11,13H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYDXGKBEVZRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid
Reactant of Route 2
N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid
Reactant of Route 3
N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid
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N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid
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Reactant of Route 5
N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid
Reactant of Route 6
N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid

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